molecular formula C14H17F3N2O4 B1399758 (S)-2-((Tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoic acid CAS No. 1104071-84-2

(S)-2-((Tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoic acid

Cat. No. B1399758
M. Wt: 334.29 g/mol
InChI Key: ATVCUHXUXISKRS-VIFPVBQESA-N
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Description

“(S)-2-((Tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoic acid” is a chemical compound that is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound involves a cyclization reaction that produces an amino intermediate. This intermediate is then combined with EDC/HOBt and then Boc deprotection .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, which is a common functional group in many FDA-approved drugs .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research by Pund et al. (2020) demonstrates the synthesis of compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino] propanoic acid, which shows strong antimicrobial activities against tested microorganisms (Pund et al., 2020).

Enantioselective Synthesis

A study by Pajouhesh et al. (2000) involves the enantioselective synthesis of both enantiomers of neuroexcitant compounds using a similar compound, demonstrating its utility in neuroscientific research (Pajouhesh et al., 2000).

Vorbrüggen (2008) discussed a method to introduce Boc groups into hindered amino acids using tert-butoxycarbonyl chloride, showcasing its application in peptide synthesis (Vorbrüggen, 2008).

Collagen Cross-Link Synthesis

Adamczyk et al. (1999) described the efficient synthesis of a compound crucial for the preparation of collagen cross-links, again highlighting its importance in biochemical research (Adamczyk et al., 1999).

Divergent and Solvent Dependent Reactions

Research by Rossi et al. (2007) explored the divergent synthesis of various compounds starting from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, underlining the compound's role in facilitating diverse chemical reactions (Rossi et al., 2007).

Coupling of Arylboronic Acids

Wustrow and Wise (1991) demonstrated the coupling of arylboronic acids with a related derivative, contributing to the field of organic synthesis (Wustrow & Wise, 1991).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(22)19-9(11(20)21)6-8-4-5-10(18-7-8)14(15,16)17/h4-5,7,9H,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVCUHXUXISKRS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728456
Record name N-(tert-Butoxycarbonyl)-3-[6-(trifluoromethyl)pyridin-3-yl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((Tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoic acid

CAS RN

1104071-84-2
Record name N-(tert-Butoxycarbonyl)-3-[6-(trifluoromethyl)pyridin-3-yl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-((Tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoic acid
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(S)-2-((Tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoic acid
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(S)-2-((Tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoic acid
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(S)-2-((Tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoic acid
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(S)-2-((Tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoic acid
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(S)-2-((Tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoic acid

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